
N-((2S,3R)-(+)-1,3-Dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Ceramidase-IN-2 is a potent inhibitor of acid ceramidase, an enzyme that hydrolyzes ceramides into sphingosine and fatty acids. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it can induce apoptosis in cancer cells by increasing ceramide levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Ceramidase-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of a substituted pyrimidine with various reagents to form the desired inhibitor. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of Acid Ceramidase-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
化学反応の分析
Types of Reactions
Acid Ceramidase-IN-2 primarily undergoes hydrolysis reactions due to its role as an inhibitor of acid ceramidase. It can also participate in substitution reactions, where specific functional groups are replaced by others under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Acid Ceramidase-IN-2 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and various acids and bases to control the pH . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products Formed
The major products formed from the reactions involving Acid Ceramidase-IN-2 are typically the hydrolyzed forms of ceramides, which include sphingosine and fatty acids. These products play crucial roles in cellular signaling and apoptosis .
科学的研究の応用
Acid Ceramidase-IN-2 has a wide range of scientific research applications:
作用機序
Acid Ceramidase-IN-2 exerts its effects by inhibiting the activity of acid ceramidase, an enzyme responsible for hydrolyzing ceramides into sphingosine and fatty acids. By inhibiting this enzyme, Acid Ceramidase-IN-2 increases the levels of ceramides within cells, leading to apoptosis and reduced cell proliferation . The molecular targets involved include the Akt and ERK 1/2 pathways, which are crucial for cell survival and proliferation .
類似化合物との比較
Similar Compounds
Ceranib-2: Another potent inhibitor of acid ceramidase, used in similar research applications.
Carmofur: A nanomolar inhibitor of acid ceramidase, known for its antitumoral properties.
NCDase: A neutral ceramidase inhibitor with different substrate specificity.
Uniqueness
Acid Ceramidase-IN-2 is unique due to its high specificity and potency in inhibiting acid ceramidase. Unlike other inhibitors, it has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for therapeutic applications .
特性
分子式 |
C30H47NO6 |
|---|---|
分子量 |
517.7 g/mol |
IUPAC名 |
N-[(2S,3R)-1,3-dihydroxy-5-(2-oxochromen-7-yl)oxypentan-2-yl]hexadecanamide |
InChI |
InChI=1S/C30H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(34)31-26(23-32)27(33)20-21-36-25-18-16-24-17-19-30(35)37-28(24)22-25/h16-19,22,26-27,32-33H,2-15,20-21,23H2,1H3,(H,31,34)/t26-,27+/m0/s1 |
InChIキー |
ASWQERQPSVCZCY-RRPNLBNLSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCOC1=CC2=C(C=C1)C=CC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




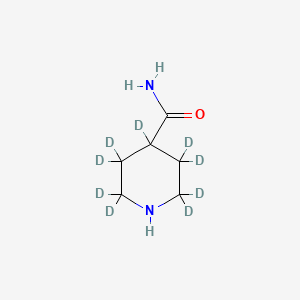

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
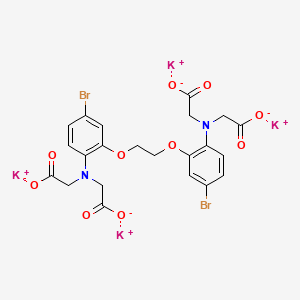
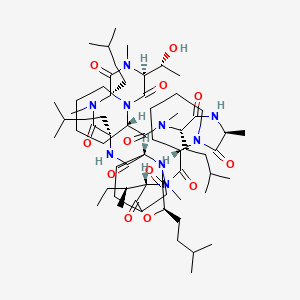
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
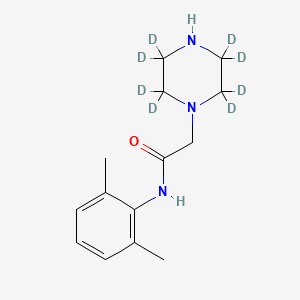
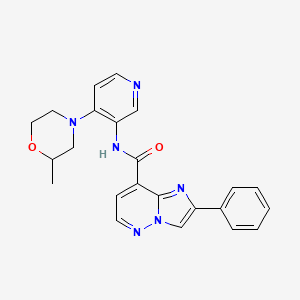
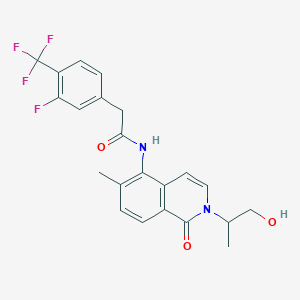
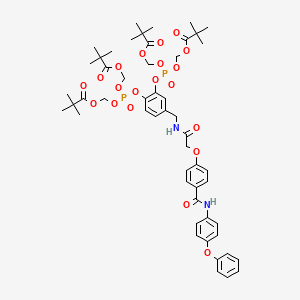
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
